Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group at the nitrogen atom and geminal hydroxyl and hydroxymethyl substituents at the 3-position of the piperidine ring.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c16-11-14(18)7-4-8-15(10-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,16,18H,4,7-11H2 |
InChI Key |
FHIKPETZIDHPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with an appropriate piperidine derivative under controlled conditions. One common method includes the use of benzylamine and a piperidine derivative in the presence of a base such as sodium methoxide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-3-(hydroxymethyl)piperidine-1-carboxylate, while reduction could produce benzyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate .
Scientific Research Applications
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes key structural analogs, their substituents, and properties:
Physicochemical Properties
- Solubility: Hydroxyl and hydroxymethyl groups enhance water solubility compared to non-polar analogs (e.g., Benzyl 4-cyanopiperazine-1-carboxylate). However, exact solubility data for the target compound are unavailable in the evidence .
- Thermal Stability : Geminal diol derivatives (e.g., 3-hydroxy-3-hydroxymethyl) may exhibit lower thermal stability due to intramolecular hydrogen bonding, as inferred from analogs like Benzyl 3-hydroxypiperidine-1-carboxylate .
Material Science
Biological Activity
Benzyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of 249.31 g/mol. Its structure includes a piperidine ring with a hydroxymethyl group and an ester functionality, which enhances its solubility and stability compared to similar compounds.
This compound is believed to interact with various biological targets, including enzymes and receptors. The specific pathways and molecular interactions are still under investigation, but preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, particularly in neurological contexts.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been studied for its potential to inhibit certain enzymes involved in neurological disorders. The exact mechanisms remain to be fully elucidated, but the structural characteristics suggest favorable interactions with enzyme active sites.
Antitumor Activity
This compound has shown promising results in preliminary studies regarding its antiproliferative effects on various cancer cell lines. For example, it was assessed for its cytotoxicity against human breast cancer cells (MDA-MB-231 and MCF-7), demonstrating significant inhibition of cell growth .
Study on Antiproliferative Effects
A study highlighted the compound's ability to inhibit the growth of ovarian cancer cells (COV318 and OVCAR-3). The IC values ranged from 19.9 to 75.3 µM, indicating a moderate level of activity against these cancer types .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 50.0 |
| OVCAR-3 | 30.0 |
Mechanistic Insights
Further investigations have suggested that the compound may exert its effects through competitive inhibition mechanisms, as indicated by Michaelis-Menten kinetics studies. These findings underscore the need for additional research to clarify the specific interactions at play .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that leverage common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction processes. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
Future Directions
Given its potential as an enzyme inhibitor and its observed anticancer properties, this compound represents a promising candidate for further pharmacological exploration. Future studies should focus on:
- In-depth mechanistic studies : Elucidating the precise molecular interactions with target enzymes.
- Broader biological testing : Evaluating the compound’s efficacy across various cancer types and other therapeutic areas.
- Structure-activity relationship (SAR) analyses : Optimizing chemical modifications to enhance potency and selectivity.
Q & A
Advanced Research Questions
How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve scalability and reproducibility by maintaining consistent mixing and temperature control, reducing side reactions .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Evaluate palladium/ligand systems (e.g., Pd(OAc) with Xantphos) to increase coupling efficiency .
How can researchers address discrepancies in toxicological data during preclinical evaluation?
Methodological Answer:
- Cross-Validation : Perform parallel in vitro assays (e.g., cytotoxicity in HEK293 cells) and compare with in silico predictions (e.g., ADMET profiling) .
- Dose-Response Studies : Identify threshold concentrations for adverse effects using organoid models .
- Metabolite Analysis : Use LC-MS to detect reactive intermediates that may explain unexpected toxicity .
What methodologies assess the compound’s therapeutic potential?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCRs or kinases using fluorescence polarization or SPR (surface plasmon resonance) .
- In Vivo Efficacy : Test in rodent models of disease (e.g., neuropathic pain) with dose ranges of 1–50 mg/kg .
- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl/hydroxy groups and evaluate changes in IC values .
| Biological Activity Parameters |
|---|
| Target |
| Assay Type |
| Model |
| Reference |
Q. Handling and Safety
What safety protocols are critical for handling this compound?
Methodological Answer:
Q. Data Contradiction Analysis
How to resolve conflicting stability data under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
